N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt
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Overview
Description
N-(Biotin-peg4)-n-bis(peg4-acid) is a biotinylated compound that features a polyethylene glycol (PEG) spacer. This compound is primarily used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines. The PEG spacer enhances the solubility and reduces steric hindrance, making it an ideal reagent for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-peg4)-n-bis(peg4-acid) typically involves the reaction of biotin with PEG4 and subsequent functionalization to introduce carboxylic acid groups. The reaction conditions often require the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of N-(Biotin-peg4)-n-bis(peg4-acid) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes multiple purification steps such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Biotin-peg4)-n-bis(peg4-acid) primarily undergoes substitution reactions where the carboxylic acid groups react with primary amines to form stable amide bonds. This reaction is facilitated by activators like EDC or HATU .
Common Reagents and Conditions
Reagents: EDC, HATU, primary amines
Major Products Formed
The major products formed from these reactions are biotinylated amine derivatives, which are used in various biochemical assays and labeling applications .
Scientific Research Applications
N-(Biotin-peg4)-n-bis(peg4-acid) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Biotin-peg4)-n-bis(peg4-acid) involves the formation of stable amide bonds with primary amines on target molecules. The biotin moiety allows for strong binding to streptavidin or avidin, facilitating the detection, purification, or immobilization of the biotinylated molecules . The PEG spacer enhances solubility and reduces steric hindrance, improving the efficiency of the bioconjugation process .
Comparison with Similar Compounds
Similar Compounds
NHS-PEG4-Biotin: Another biotinylation reagent with a similar PEG spacer but different functional groups.
Biotin-PEG4-NHS ester: A biotin-labeled, PEG-based linker used in the synthesis of PROTACs.
Uniqueness
N-(Biotin-peg4)-n-bis(peg4-acid) is unique due to its dual carboxylic acid groups, which allow for multiple conjugation points. This feature enhances its versatility in bioconjugation applications compared to other similar compounds .
Properties
Molecular Formula |
C42H78N4O18S |
---|---|
Molecular Weight |
959.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52) |
InChI Key |
JCZOMFDURQUNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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